molecular formula C8H10INO B13896808 2-Amino-1-(3-iodophenyl)ethanol CAS No. 852392-20-2

2-Amino-1-(3-iodophenyl)ethanol

Cat. No.: B13896808
CAS No.: 852392-20-2
M. Wt: 263.08 g/mol
InChI Key: KWLGIJVZRSRSLB-UHFFFAOYSA-N
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Description

2-Amino-1-(3-iodophenyl)ethanol is a substituted phenylethanolamine derivative featuring an amino group and a hydroxyl group on adjacent carbons, with a 3-iodophenyl substituent. The iodine substituent confers significant steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity. Such compounds are often intermediates in pharmaceutical synthesis, particularly in adrenergic or neurotransmitter-related applications .

Properties

CAS No.

852392-20-2

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

2-amino-1-(3-iodophenyl)ethanol

InChI

InChI=1S/C8H10INO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2

InChI Key

KWLGIJVZRSRSLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-iodophenyl)ethanol can be achieved through several methods. One common approach involves the iodination of 2-Amino-1-phenylethanol. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with high selectivity.

Another method involves the reduction of 2-Nitro-1-(3-iodophenyl)ethanol. This can be achieved using reducing agents such as iron powder in the presence of acetic acid or catalytic hydrogenation over palladium on carbon. The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-iodophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation over palladium on carbon.

    Substitution: Sodium thiolate in ethanol or sodium alkoxide in methanol.

Major Products Formed

    Oxidation: 2-Amino-1-(3-iodophenyl)acetone.

    Reduction: 2-Amino-1-(3-iodophenyl)ethane.

    Substitution: 2-Amino-1-(3-thiophenyl)ethanol or 2-Amino-1-(3-alkoxyphenyl)ethanol.

Scientific Research Applications

2-Amino-1-(3-iodophenyl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of radiolabeled compounds used in imaging studies.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-iodophenyl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The amino group can form hydrogen bonds with target proteins, influencing their conformation and function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares 2-Amino-1-(3-iodophenyl)ethanol with similar compounds based on substituent type, molecular properties, and applications:

Substituent Molecular Formula Molar Mass (g/mol) Physical State Key Properties Applications/Notes
3-Iodo C₈H₁₀INO 263.08 (calculated) Not reported High steric bulk; strong electron-withdrawing effect Potential radiopharmaceutical or receptor-targeting agent (inferred from iodine's role)
3-Fluoro C₈H₁₀FNO 155.17 Not specified Electronegative, small size; moderate lipophilicity Marketed compound with global production (2020–2025 CAGR analysis)
3-Methyl C₉H₁₃NO 151.21 Colorless to yellow liquid Electron-donating; likely higher solubility in organic solvents Limited toxicity data; handled with standard amine precautions
2,5-Dimethoxy C₁₀H₁₅NO₃ 197.23 Not reported Electron-donating methoxy groups; enhanced stability in acidic conditions USP reference standard for pharmaceutical analysis
3-Chloro (with isopropylamino) C₁₁H₁₆ClNO 213.71 Solid (inferred) Chloro's moderate electron-withdrawing effect; amino group enhances basicity Intermediate in adrenergic drug synthesis (e.g., β-blockers)
3-Trifluoromethyl (HCl salt) C₉H₁₁ClF₃NO 257.64 Solid Strong electron-withdrawing CF₃ group; hydrochloride improves aqueous solubility Pharmaceutical intermediate (e.g., antihypertensives)
2,3-Dichloro (HCl salt) C₈H₉Cl₂NO 206.07 Not reported Dual chloro substituents increase lipophilicity and steric hindrance Limited data; potential CNS drug candidate

Electronic and Steric Influences

  • Iodo vs. Fluoro/Chloro: The iodine atom’s large atomic radius (1.98 Å vs. Its polarizability may enhance halogen bonding in receptor interactions .
  • Methoxy vs. Methyl : Methoxy groups donate electron density via resonance, increasing the phenyl ring’s electron richness, whereas methyl groups exert inductive electron donation. This difference impacts redox stability and intermolecular interactions .
  • Trifluoromethyl : The CF₃ group’s strong electron-withdrawing effect and lipophilicity enhance metabolic stability and bioavailability, as seen in antihypertensive analogs .

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